molecular formula C10H8N10 B13158683 [8,8'-Bi-9H-purine]-6,6'-diamine

[8,8'-Bi-9H-purine]-6,6'-diamine

Cat. No.: B13158683
M. Wt: 268.24 g/mol
InChI Key: QMCFZDRXRZIPCB-UHFFFAOYSA-N
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Description

[8,8’-Bi-9H-purine]-6,6’-diamine is a compound belonging to the purine family, which is a class of heterocyclic aromatic organic compounds. Purines are significant in biochemistry as they are the building blocks of DNA and RNA. This particular compound is characterized by its unique structure, which includes two purine rings connected at the 8th position and amino groups at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [8,8’-Bi-9H-purine]-6,6’-diamine typically involves the coupling of two purine derivatives. One common method starts with the preparation of 6-chloropurine, which is then subjected to a coupling reaction with another purine derivative under specific conditions. The reaction often requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of [8,8’-Bi-9H-purine]-6,6’-diamine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like chromatography .

Chemical Reactions Analysis

Types of Reactions

[8,8’-Bi-9H-purine]-6,6’-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine oxides, while substitution reactions can produce various substituted purine derivatives .

Scientific Research Applications

[8,8’-Bi-9H-purine]-6,6’-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [8,8’-Bi-9H-purine]-6,6’-diamine involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or interfere with nucleic acid functions by intercalating between base pairs. These interactions can disrupt cellular processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[8,8’-Bi-9H-purine]-6,6’-diamine is unique due to its bi-purine structure, which provides distinct chemical and biological properties compared to other purines. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C10H8N10

Molecular Weight

268.24 g/mol

IUPAC Name

8-(6-amino-7H-purin-8-yl)-7H-purin-6-amine

InChI

InChI=1S/C10H8N10/c11-5-3-7(15-1-13-5)19-9(17-3)10-18-4-6(12)14-2-16-8(4)20-10/h1-2H,(H3,11,13,15,17,19)(H3,12,14,16,18,20)

InChI Key

QMCFZDRXRZIPCB-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N=C(N2)C3=NC4=NC=NC(=C4N3)N)N

Origin of Product

United States

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